Cas no 2228307-87-5 (2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)

2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid
- 2228307-87-5
- EN300-1972184
- 2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid
-
- インチ: 1S/C10H10F2O4/c1-5-3-2-4-6(7(13)9(14)15)8(5)16-10(11)12/h2-4,7,10,13H,1H3,(H,14,15)
- InChIKey: RNONEYOOOYKDCS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=CC=CC=1C(C(=O)O)O)F
計算された属性
- せいみつぶんしりょう: 232.05471512g/mol
- どういたいしつりょう: 232.05471512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8Ų
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972184-1.0g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1972184-0.1g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1972184-10.0g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1972184-10g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-1972184-0.5g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1972184-5.0g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1972184-2.5g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1972184-0.25g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1972184-0.05g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1972184-1g |
2-[2-(difluoromethoxy)-3-methylphenyl]-2-hydroxyacetic acid |
2228307-87-5 | 1g |
$1371.0 | 2023-09-16 |
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acidに関する追加情報
Introduction to 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid (CAS No: 2228307-87-5)
2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228307-87-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenylacetic acids, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a difluoromethoxy group and a methyl substituent on the phenyl ring, contribute to its distinct chemical properties and biological interactions.
The difluoromethoxy group, a key structural moiety in this compound, is known to enhance its lipophilicity and metabolic stability, making it an attractive candidate for drug development. This group is frequently incorporated into pharmaceutical agents due to its ability to improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the methyl substituent at the 3-position of the phenyl ring influences the electronic distribution of the molecule, potentially affecting its binding affinity to biological targets.
2-hydroxyacetic acid, also known as glycolic acid when in its simplest form, is a fundamental component in this compound. The hydroxyl group at the 2-position introduces polarity to the molecule, which can influence its solubility and interactions with biological systems. This balance between lipophilic and hydrophilic regions makes 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid a versatile scaffold for designing molecules with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have indicated that the structural features of 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid make it a promising candidate for inhibiting certain enzymes involved in inflammatory pathways. Specifically, preliminary computational studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—a class of signaling molecules involved in pain and inflammation.
In vitro experiments have begun to explore the potential anti-inflammatory properties of this compound. Researchers have observed that 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid can modulate the activity of COX enzymes, leading to reduced production of prostaglandins. These findings are particularly intriguing given the widespread use of COX inhibitors in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The unique combination of structural elements in this compound may offer advantages over existing therapies by providing a more targeted approach to inflammation.
The hydroxyacetic acid moiety also plays a crucial role in its potential applications as an antioxidant. Antioxidants are compounds that can neutralize free radicals—highly reactive molecules that can damage cells and contribute to various pathological conditions. By scavenging free radicals or inhibiting their formation, antioxidants help protect cells from oxidative stress. The presence of the hydroxyl group in 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid suggests that it may possess antioxidant properties, making it a candidate for therapeutic applications aimed at reducing oxidative damage.
Furthermore, the difluoromethoxy group has been shown to enhance metabolic stability in drug candidates. This property is critical for ensuring that a drug remains active in the body long enough to exert its therapeutic effect. By preventing rapid degradation by metabolic enzymes, this group can extend the half-life of a drug, reducing the frequency of dosing required. This aspect makes 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid an attractive candidate for oral formulations or long-term treatments.
Recent research has also highlighted the potential role of phenylacetic acid derivatives in modulating neurotransmitter systems. Phenylacetic acids are known to interact with various neurotransmitter receptors and transporters, which can influence mood, cognition, and pain perception. Studies suggest that compounds like 2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid may have effects on serotonin and dopamine pathways, potentially making them useful in treating conditions such as depression or anxiety disorders.
The synthesis of 2228307-87-5 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. The synthesis process also emphasizes green chemistry principles by minimizing waste generation and using environmentally benign solvents where possible.
The pharmacokinetic profile of 2228307-87-5 is another area of active investigation. Researchers are using advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study how this compound is absorbed, distributed, metabolized, and excreted by living organisms. These studies aim to optimize dosing regimens and predict potential side effects associated with long-term use.
In conclusion, 2228307-87-5, with its unique structural features including the difluoromethoxy, methyl, and hydroxyacetic acid moieties, represents a promising lead compound for further pharmaceutical development.* Its potential applications span anti-inflammatory therapy, antioxidant protection,and modulation*of neurotransmitter systems.* As research*continues*to uncover new insights into its biological activities,this*compound*is*poised*to make significant contributions*to medicinal chemistry.
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